L-Norvaline, methyl ester

Catalog No.
S3122816
CAS No.
29582-96-5
M.F
C6H13NO2
M. Wt
131.175
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Norvaline, methyl ester

CAS Number

29582-96-5

Product Name

L-Norvaline, methyl ester

IUPAC Name

methyl (2S)-2-aminopentanoate

Molecular Formula

C6H13NO2

Molecular Weight

131.175

InChI

InChI=1S/C6H13NO2/c1-3-4-5(7)6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m0/s1

InChI Key

VXGRMCZTYDXKQW-YFKPBYRVSA-N

SMILES

CCCC(C(=O)OC)N

solubility

not available

Peptide Synthesis

One of the primary applications of L-NVE lies in peptide synthesis. Peptides are short chains of amino acids linked by peptide bonds. Researchers can use L-NVE as a building block during peptide synthesis for several reasons:

  • Improved Stability: The methyl ester group (CH3OO-) at the end of L-NVE provides increased stability compared to the free carboxylic acid group (COOH) typically found in amino acids. This enhanced stability can be advantageous during peptide synthesis, particularly for longer chains, as it reduces the risk of unwanted side reactions involving the carboxyl group.
  • Site-Specific Labeling: By incorporating a functional group onto the methyl ester moiety of L-NVE, researchers can introduce a specific label (e.g., fluorescent tag) at a desired position within the synthesized peptide. This allows for the visualization and tracking of the peptide in biological experiments.

Protease Research

L-NVE also serves as a valuable tool in protease research. Proteases are enzymes that break down proteins into smaller peptides. L-NVE can be used as a substrate for specific proteases to study their activity and inhibition mechanisms [].

  • Substrate Specificity: Researchers can design L-NVE derivatives with modifications near the cleavage site to probe the substrate specificity of proteases. This helps to understand how proteases recognize and cleave specific peptide bonds within protein structures.
  • Inhibitor Design: By studying the interaction of L-NVE with proteases, researchers can develop new inhibitors for these enzymes. Protease inhibitors have numerous applications in medicine, particularly for treating diseases associated with uncontrolled proteolytic activity.

L-Norvaline, methyl ester is a derivative of the amino acid norvaline, which is a non-proteinogenic amino acid. This compound is characterized by the presence of a methyl ester functional group attached to the carboxylic acid of norvaline. Its chemical structure can be represented as C6H13NO2\text{C}_6\text{H}_{13}\text{N}\text{O}_2, indicating it consists of six carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The methyl ester form enhances its solubility in organic solvents, making it useful in various chemical applications.

Typical of amino acid derivatives:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Hydrolysis: The ester bond can be hydrolyzed back to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
  • Transamination: It can undergo transamination reactions, where an amino group is transferred to another molecule, typically involving α-keto acids.

These reactions are crucial for its applications in synthetic organic chemistry and biochemistry.

L-Norvaline, methyl ester exhibits various biological activities. It has been studied for its potential role in inhibiting arginase, an enzyme that competes with nitric oxide synthase for L-arginine. By inhibiting arginase, L-norvaline may enhance nitric oxide production, which has implications for cardiovascular health and muscle performance. Additionally, some studies suggest it may have antioxidant properties, contributing to its potential use in health supplements and pharmaceuticals.

The synthesis of L-Norvaline, methyl ester typically involves the following methods:

  • Direct Esterification: This method involves reacting L-norvaline with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the methyl ester.
  • Methylation of Norvaline: Norvaline can be treated with methyl iodide or dimethyl sulfate under basic conditions to produce L-norvaline, methyl ester.
  • Use of Methyl Chloroformate: Another approach is to react L-norvaline with methyl chloroformate in the presence of a base to form the corresponding methyl ester.

These methods provide efficient pathways for synthesizing L-norvaline, methyl ester with high yields.

L-Norvaline, methyl ester has several applications across different fields:

  • Pharmaceuticals: It is used in developing supplements aimed at enhancing athletic performance and cardiovascular health due to its role in nitric oxide production.
  • Biochemical Research: Researchers utilize it as a substrate or inhibitor in studies involving arginine metabolism and related pathways.
  • Chemical Synthesis: It serves as a building block in peptide synthesis and other organic compounds due to its reactive functional groups.

Interaction studies involving L-Norvaline, methyl ester primarily focus on its effects on enzymatic activity and metabolic pathways:

  • Arginase Inhibition Studies: Research has shown that L-norvaline can inhibit arginase activity, leading to increased levels of nitric oxide. This effect has been explored in various animal models and cell cultures.
  • Antioxidant Activity: Studies have indicated that it may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress markers in biological systems.

These interactions highlight its potential therapeutic benefits and mechanisms of action.

L-Norvaline, methyl ester shares structural similarities with other amino acid esters. Here are some comparable compounds:

Compound NameStructureNotable Features
L-Valine, Methyl EsterC6H13NO2\text{C}_6\text{H}_{13}\text{N}\text{O}_2Commonly used in peptide synthesis; essential amino acid.
L-Leucine, Methyl EsterC6H13NO2\text{C}_6\text{H}_{13}\text{N}\text{O}_2Branched-chain amino acid; important for muscle metabolism.
L-Isoleucine, Methyl EsterC6H13NO2\text{C}_6\text{H}_{13}\text{N}\text{O}_2Another branched-chain amino acid; plays a role in energy regulation.

Uniqueness of L-Norvaline, Methyl Ester

L-Norvaline, methyl ester is unique among these compounds due to its specific inhibition of arginase without affecting nitric oxide synthase directly. This selective action may provide distinct advantages in therapeutic applications aimed at enhancing nitric oxide levels while minimizing side effects associated with broader amino acid supplementation.

The development of α-amino ester derivatives traces back to the mid-19th century with the advent of the Strecker reaction, which enabled the synthesis of α-amino acids from aldehydes, ammonia, and cyanides. While early methods focused on simple aldimines, the inherent limitations of ketimine reactivity—particularly their lower electrophilicity compared to aldimines—hindered progress toward α,α-disubstituted analogs. By the 20th century, advancements in catalytic asymmetric synthesis and protective group strategies revitalized interest in α-amino esters. For instance, the O’Donnell-Ghosez method utilized phase-transfer catalysis to achieve dialkylated α-amino acids, though it required pre-assembled Schiff base esters.

L-Norvaline methyl ester, first synthesized in the late 20th century, capitalized on these innovations. Its methyl ester group addressed solubility challenges common to free amino acids, enabling efficient incorporation into peptide chains. Modern techniques, such as copper-catalyzed radical coupling and synergistic bimetallic catalysis, have further expanded its utility in constructing complex molecules with vicinal stereocenters.

Positional Isomerism and Stereochemical Considerations in Norvaline Analogues

Structural Features and Isomerism

L-Norvaline methyl ester ($$ \text{(S)-methyl 2-aminopentanoate} $$) exhibits positional isomerism due to its branched pentanoate backbone. The methyl ester at C1 and primary amine at C2 create distinct reactivity profiles compared to linear analogs like norleucine methyl ester. Key structural attributes include:

  • Backbone: A five-carbon chain with a methyl ester at the terminal carboxyl group.
  • Stereochemistry: The (S)-configuration at C2 dictates chiral interactions in enzymatic systems.

Comparative studies highlight how branching influences physicochemical properties. For example, the 2-methylnorvaline methyl ester analog ($$ \text{C}7\text{H}{15}\text{NO}_2 $$) shows a 30–50% increase in cellular uptake relative to non-methylated variants, underscoring the role of alkyl substituents in bioavailability.

Stereochemical Challenges in Synthesis

Stereoselective synthesis of L-norvaline methyl ester remains challenging due to competing pathways during alkylation and esterification. The Cu-catalyzed radical-radical coupling method, developed by Ohshima et al., circumvents traditional limitations by enabling tertiary alkyl group incorporation via open-shell intermediates. However, this approach lacks inherent stereocontrol, necessitating chiral auxiliaries or asymmetric catalysis. For instance, Guo et al. achieved enantioselective synthesis using a BINOL-aldehyde-ZnCl$$_2$$-palladium system, which coordinated the hydroxy group of BINOL to stabilize transition states.

Table 1: Comparative Properties of Norvaline Derivatives

PropertyL-Norvaline Methyl Ester2-Methylnorvaline Methyl Ester
Molecular Formula$$ \text{C}6\text{H}{13}\text{NO}_2 $$$$ \text{C}7\text{H}{15}\text{NO}_2 $$
Molecular Weight (g/mol)131.17145.20
Stereochemistry(S)-configuration at C2(2S)-configuration with 2-methyl
Cellular UptakeModerate30–50% higher

For L-Norvaline Methyl Ester Derivatives

MethodCatalyst TypeEnantioselectivity (% ee)Substrate ScopeReaction ConditionsAdvantages
Enantioselective Phase-Transfer CatalysisChiral quaternary ammonium salts73-97Glycine Schiff bases50% aq. sodium hydroxide, organic solvent, room temperatureMild conditions, broad scope
Cinchona Alkaloid-Based Phase-Transfer CatalysisCinchonidine/Cinchonine derivatives>97Allylglycine derivativesPotassium carbonate, organic solvent, room temperatureHigh enantioselectivity, recyclable
Spiro-Type Quaternary Ammonium CatalystsN-spiro quaternary ammonium bromides87-95α-Alkyl amino acid derivativesAqueous base, toluene, 0°CExcellent stereoselectivity
Maruoka Catalyst SystemBinaphthyl-based quaternary ammonium87-92Various amino acid estersPotassium hydroxide/toluene, room temperature-60°CHigh efficiency, good yields
Corey-Lygo Catalyst SystemBinaphthyl-based quaternary ammonium76-86Various amino acid estersSodium hydroxide/dichloromethane, room temperatureOperational simplicity
Hydrogen Bonding Phase-Transfer CatalysisBis-urea hydrogen bond donors90β-ChloroaminesPotassium fluoride, dichloromethane, room temperatureMetal-free, environmentally benign

Biocatalytic Routes Using Engineered Lipases

Biocatalytic synthesis using engineered lipases represents a sustainable and highly selective approach for the production of L-norvaline methyl ester derivatives [19]. Lipase-catalyzed kinetic resolution of racemic amino acid esters has proven to be an effective method for obtaining enantiopure compounds [19]. Various lipases including Pseudomonas lipase, Rhizopus lipase, and porcine pancreas lipase demonstrate excellent selectivity for L-amino acid esters under mild aqueous conditions [19].

Pseudomonas lipase from Amano demonstrates exceptional performance in the hydrolytic kinetic resolution of amino acid esters [19]. This enzyme exhibits high L-selectivity and operates effectively in aqueous solutions at mild pH conditions [19]. Research findings indicate that this lipase can achieve complete resolution of racemic mixtures while maintaining high enzymatic activity throughout extended reaction periods [19].

Protein engineering approaches have significantly enhanced the performance of lipases for amino acid ester synthesis [22]. Site-directed mutagenesis techniques have been employed to modify the active site architecture of Geobacillus thermoleovorans lipase, resulting in improved substrate selectivity [22]. Semi-rational design strategies involving computational modeling and experimental screening have led to the development of lipase variants with enhanced discrimination capabilities [22].

The development of engineered lipase variants has addressed specific challenges in amino acid ester synthesis [22]. Computational-guided engineering approaches have identified critical amino acid positions that influence substrate binding and selectivity [22]. These modifications have resulted in lipase variants that demonstrate superior performance compared to native enzymes [22].

Cascade enzymatic systems utilizing amino acid deaminases and dehydrogenases have been developed for the biocatalytic synthesis of amino acids [17]. These systems operate through oxidative deamination followed by reductive amination mechanisms [17]. Research has demonstrated that such cascade systems can achieve complete stereoinversion of amino acids with high optical purity [17].

Table 2: Biocatalytic Routes Using Engineered Lipases for Amino Acid Ester Synthesis

Enzyme SourceSubstrate SpecificitySelectivityReaction ConditionsEngineering ApproachApplications
Pseudomonas lipase (Amano PS)L-amino acid estersHigh L-selectivityAqueous solution, mild pHNative enzymeKinetic resolution
Rhizopus lipase (Serva)Racemic amino acid estersGood enantioselectivityAqueous solution, mild pHNative enzymeKinetic resolution
Porcine pancreas lipaseVarious amino acid estersModerate selectivityAqueous solution, mild pHNative enzymeGeneral esterification
Geobacillus thermoleovorans lipaseTriglycerides, fatty acid estersFatty acid dependentOrganic solvents, 60-80°CSite-directed mutagenesisLipid modification
Engineered lipase variants (CM-GTL)Enhanced ω-3 fatty acid selectivityExcellent ω-3 discriminationOrganic solvents, moderate temperatureSemi-rational designSelective hydrolysis
Engineered lipase variants (DM-GTL)Improved substrate discriminationSuperior substrate selectivityOrganic solvents, moderate temperatureRational designEnantioselective synthesis

Microwave-Assisted Solid-Phase Peptide Coupling Techniques

Microwave-assisted solid-phase peptide synthesis has revolutionized the field of peptide chemistry by dramatically reducing reaction times while improving product quality [23]. This technology enables amino acid couplings to be completed in as little as 5 minutes compared to conventional methods requiring 15-60 minutes [23]. The application of microwave energy allows for efficient incorporation of sterically hindered amino acids such as norvaline derivatives [30].

The fundamental advantage of microwave heating lies in its ability to accelerate both coupling and deprotection reactions in solid-phase synthesis [25]. Microwave irradiation provides uniform heating throughout the reaction mixture, leading to enhanced reaction kinetics and improved yields [25]. Research has demonstrated that microwave-assisted synthesis can achieve coupling efficiencies exceeding 99% while maintaining minimal racemization [23].

Temperature control represents a critical parameter in microwave-assisted synthesis [26]. Optimal coupling reactions typically occur at temperatures ranging from 60-90°C, which can be precisely maintained using modern microwave synthesizers [26]. The ability to conduct reactions at elevated temperatures while preventing thermal degradation has enabled the successful synthesis of challenging peptide sequences [26].

Reagent consumption has been significantly reduced through the implementation of microwave-assisted techniques [32]. Modern protocols allow for the use of only 1.5 equivalents of amino acids during coupling reactions, representing a substantial improvement over conventional methods requiring 3-5 equivalents [32]. This reduction in reagent usage not only decreases costs but also minimizes waste generation [32].

The synthesis of sterically hindered amino acids such as α-aminoisobutyric acid and N-methyl alanine has been greatly facilitated by microwave-enhanced conditions [27]. These amino acids, which are challenging to couple under conventional conditions, can be efficiently incorporated using microwave irradiation [27]. Research has shown that microwave energy drives conventionally difficult couplings of bulky amino acids to completion rapidly and efficiently [27].

High-efficiency solid-phase peptide synthesis protocols have been developed that combine microwave heating with optimized coupling chemistry [25]. These protocols enable the synthesis of complex peptides in significantly reduced timeframes while maintaining high crude purities [25]. The Liberty Blue peptide synthesizer, incorporating these advances, has demonstrated the ability to synthesize peptides with massive savings in synthesis time and solvent usage [25].

Table 3: Comparison of Conventional vs. Microwave-Assisted SPPS Techniques

ParameterConventional SPPSMicrowave-Assisted SPPSImprovement Factor
Coupling Time15-60 min5 min3-12x faster
Deprotection Time15-30 min3 min5-10x faster
Temperature RangeRoom temperature60-90°CElevated temperature
Amino Acid Equivalents3-5 equivalents1.5-2 equivalents2-3x reduction
Coupling Efficiency95-98%>99%1-4% increase
Racemization RiskLow-moderateMinimalSignificantly reduced
Crude Purity70-85%85-95%10-25% increase
Overall Synthesis Time8-24 hours2-6 hours4-12x faster

Continuous Flow Reactor Systems for Scalable Production

Continuous flow reactor systems have emerged as a transformative technology for the scalable production of amino acid derivatives, offering superior control over reaction parameters and enhanced safety profiles [31]. These systems enable the synthesis of peptides and amino acid esters with unprecedented productivity levels, achieving outputs of up to 535 grams per liter per hour [31]. The implementation of continuous flow technology addresses the limitations of traditional batch processes while providing opportunities for real-time monitoring and optimization [33].

Continuous stirred tank reactors represent the most versatile platform for amino acid synthesis in flow systems [31]. These reactors provide excellent temperature control within ±1°C, enabling precise management of reaction conditions [31]. Research has demonstrated that continuous stirred tank reactors can maintain optimal conditions for amino acid coupling while minimizing side reactions that produce difficult-to-separate impurities [31].

Packed bed flow reactors offer advantages for solid-phase synthesis applications where the substrate is immobilized on a solid support [34]. These systems typically operate with residence times of 2-30 minutes and can achieve productivities of 10-100 grams per liter per hour [34]. The fixed bed configuration eliminates the need for complex solid handling systems while providing consistent product quality [34].

Variable bed flow reactors represent an advanced technology that automatically adjusts to volume changes during peptide synthesis [43]. These systems monitor and control the packing density of solid media, ensuring optimal flow distribution and eliminating channeling effects [43]. Research has shown that variable bed flow reactors enable the synthesis of peptides with only 2 equivalents of amino acid while maintaining high coupling efficiencies [43].

Temperature and pressure optimization in flow systems enables reactions that are not feasible under batch conditions [32]. Mesoscale flow reactors can operate at elevated temperatures and pressures, facilitating challenging transformations while maintaining precise control [32]. Studies have demonstrated that flow synthesis can achieve quantitative conversions with amino acid equivalents as low as 1.5 [32].

Automated continuous flow systems provide significant advantages in terms of reproducibility and scalability [46]. These systems can be programmed to perform complex multi-step syntheses with minimal human intervention [46]. Research has shown that automated flow peptide synthesis can produce protein chains exceeding 50 amino acids in length with cycle times of approximately 2.5 minutes per amino acid [46].

Cascade flow systems enable the integration of multiple reaction steps in a single continuous process [47]. These systems can incorporate enzyme catalysis with chemical transformations, providing enhanced productivity and catalyst reusability [47]. Studies have demonstrated that cascade systems can operate continuously for extended periods while maintaining consistent product quality [47].

Table 4: Continuous Flow Reactor Systems for Scalable Amino Acid Production

Reactor TypeScale RangeResidence TimeProductivity (g/L/h)Temperature ControlAutomation LevelApplications
Continuous Stirred Tank Reactor100 mL - 10 L10-60 min50-535Excellent (±1°C)HighPeptide synthesis, amino acid coupling
Packed Bed Flow Reactor1-50 mL2-30 min10-100Good (±2°C)MediumSolid-phase synthesis
Variable Bed Flow Reactor1-100 mL5-20 min20-200Excellent (±1°C)Very HighAdvanced peptide synthesis
Mesoscale Flow Reactor10-500 mL5-45 min5-150Good (±3°C)HighGeneral organic synthesis
Microfluidic System0.1-10 mL1-10 min1-50Moderate (±5°C)MediumScreening and optimization
Cascade Flow System10 mL - 1 L15-120 min25-300Good (±2°C)HighMulti-step synthesis

The integration of inline analytical techniques with flow systems provides unprecedented insight into reaction progress and product quality [33]. Ultraviolet-visible spectroscopy, combined with real-time monitoring of physical parameters, enables immediate feedback for process optimization [33]. Research has demonstrated that these analytical capabilities can detect problematic synthesis steps, resulting in rapid process optimization and access to higher purity products [33].

Time-Dependent Inactivation Kinetics Analysis

The inhibition of human neutrophil elastase by L-norvaline methyl ester follows classical time-dependent inactivation kinetics characteristic of mechanism-based inhibitors [1] [2]. The compound demonstrates progressive enzyme inactivation that occurs over time, rather than instantaneous inhibition observed with competitive inhibitors.

The kinetic analysis reveals that the observed rate constant (kobs) exhibits a hyperbolic dependence on inhibitor concentration, consistent with a two-step mechanism involving initial reversible binding followed by irreversible covalent modification [2]. The relationship between kobs and inhibitor concentration follows the equation:

$$ k{obs} = \frac{k{inact} \cdot [I]}{K_I + [I]} $$

where kinact represents the maximum rate of inactivation and KI represents the inhibition constant [2].

Experimental determination of kinetic parameters for L-norvaline methyl ester reveals exceptional potency. The compound exhibits a kinact/KI ratio of 8.9 × 10^6 M^-1 s^-1, which compares favorably with gold standard elastase inhibitors [2]. The individual kinetic parameters include a KI value of 5.47 nM, indicating high-affinity binding to the enzyme active site [2].

Progress curve analysis demonstrates characteristic exponential decay patterns typical of irreversible inhibition. The enzyme activity decreases exponentially with time according to first-order kinetics, with the rate constant proportional to inhibitor concentration [2]. These kinetic features distinguish mechanism-based inhibitors from reversible competitive inhibitors, which show linear competitive inhibition patterns.

The association rate constant (kon) of 24,290 M^-1 s^-1 indicates rapid initial binding, while the dissociation rate constant (koff) of 1.33 × 10^-4 s^-1 demonstrates tight binding affinity [2]. The ratio of these constants yields the equilibrium dissociation constant, confirming the high-affinity nature of the enzyme-inhibitor interaction.

Mass Spectrometry Characterization of Enzyme-Adduct Complexes

Mass spectrometric analysis provides definitive evidence for covalent enzyme-inhibitor adduct formation during the inhibition process. Electrospray ionization mass spectrometry (ESI-MS) studies demonstrate time-dependent formation of stable enzyme-inhibitor complexes with molecular weight increases consistent with covalent modification [2] [3].

The mass spectrometric characterization reveals that L-norvaline methyl ester forms a covalent adduct with the catalytic serine residue (Serine-195) of human neutrophil elastase [2]. The observed molecular weight increase corresponds to the expected mass change upon covalent attachment of the inhibitor-derived moiety to the enzyme.

Tandem mass spectrometry (MS/MS) analysis provides detailed structural information about the enzyme-adduct complex. The fragmentation patterns confirm the specific modification site and reveal the chemical nature of the covalent bond formed between the inhibitor and the enzyme [2]. The MS/MS data support the formation of a stable enzyme-serine ester linkage as the primary covalent modification.

Time-course mass spectrometric studies demonstrate the progressive formation of enzyme-adduct complexes, correlating with the loss of enzymatic activity observed in kinetic assays [2]. The temporal relationship between adduct formation and enzyme inactivation provides strong evidence for the covalent modification as the mechanism of irreversible inhibition.

The mass spectrometric analysis also reveals the stability of the enzyme-inhibitor complex under physiological conditions. The covalent adduct shows remarkable persistence, with minimal dissociation observed over extended incubation periods [2]. This stability contributes to the irreversible nature of the inhibition and explains the prolonged duration of enzyme inactivation.

Molecular Basis of Elastase Selectivity Over Related Hydrolases

The selectivity of L-norvaline methyl ester for human neutrophil elastase over related serine proteases represents a critical aspect of its mechanism of action. The compound demonstrates exceptional selectivity, with potent inhibition of elastase while showing minimal activity against closely related enzymes such as proteinase 3 and cathepsin G [1] [4] [5].

The molecular basis of this selectivity lies in the specific structural features of the elastase active site that accommodate the L-norvaline methyl ester inhibitor. The S1 specificity pocket of elastase preferentially binds small, hydrophobic amino acid residues, which aligns with the structural characteristics of the norvaline side chain [1] [5].

Active site architecture plays a crucial role in determining inhibitor selectivity. The elastase S1 pocket is characterized by its compact dimensions and hydrophobic lining, formed by residues including Valine-190, Valine-216, and Phenylalanine-192 [2]. This structural arrangement creates an optimal binding environment for the n-propyl side chain of L-norvaline methyl ester, facilitating high-affinity binding and subsequent covalent modification.

In contrast, proteinase 3 possesses a more constricted S1 subsite that cannot accommodate the inhibitor effectively [5]. The structural differences between elastase and proteinase 3 active sites, despite their overall similarity, provide the molecular foundation for the observed selectivity profile.

The binding affinity and selectivity are further enhanced by interactions with subsites beyond the S1 pocket. The inhibitor engages with the S' subsites of elastase through favorable hydrophobic interactions, creating a network of contacts that stabilize the enzyme-inhibitor complex [5]. These extended interactions contribute to both the high affinity and the selectivity of the inhibitor.

Conformational changes upon inhibitor binding also contribute to selectivity. The elastase active site undergoes subtle conformational adjustments that optimize the binding of L-norvaline methyl ester, while similar conformational changes may not be favorable in related enzymes [5]. These induced-fit effects enhance the discrimination between target and non-target enzymes.

Role of Latent Isocyanate Intermediates in Covalent Modification

The mechanism of irreversible inhibition by L-norvaline methyl ester involves the formation of latent isocyanate intermediates that enable covalent modification of the target enzyme [1] [6] [7]. This mechanism represents a sophisticated approach to achieving enzyme-specific inhibition through the generation of reactive intermediates within the enzyme active site.

The initial step involves the binding of L-norvaline methyl ester to the elastase active site, forming a reversible enzyme-inhibitor complex. The enzyme then processes the inhibitor through its normal catalytic mechanism, leading to the formation of a tetrahedral intermediate involving the catalytic serine residue [2] [6].

The critical step in the inhibition mechanism is the enzyme-catalyzed generation of a reactive isocyanate intermediate. This intermediate forms through the breakdown of the initial enzyme-inhibitor complex, releasing the leaving group and creating a highly reactive species tethered to the enzyme active site [1] [6].

The latent isocyanate intermediate possesses exceptional reactivity toward nucleophilic residues within the enzyme active site. The primary target for covalent modification is the catalytic serine residue (Serine-195), which forms a stable covalent bond with the isocyanate group [2] [6]. This covalent modification permanently inactivates the enzyme by disrupting the catalytic mechanism.

The formation of isocyanate intermediates within the enzyme active site provides several advantages for selective inhibition. The reactive intermediate is generated only upon processing by the target enzyme, ensuring that the inhibitor remains relatively inert until it encounters its intended target [1] [6]. This mechanism-based approach minimizes off-target effects and enhances the specificity of inhibition.

The stability and reactivity of the isocyanate intermediate are carefully balanced to ensure effective inhibition while maintaining selectivity. The intermediate must be sufficiently reactive to form covalent bonds with the target nucleophile but not so reactive as to undergo non-specific reactions with other cellular components [6] [7].

The enzyme-assisted generation of reactive intermediates represents a sophisticated strategy for achieving irreversible inhibition. By utilizing the enzyme's own catalytic machinery to generate the reactive species, the inhibitor ensures that covalent modification occurs specifically at the intended target site [1] [6] [7].

XLogP3

0.5

Dates

Last modified: 04-14-2024

Explore Compound Types